An In-depth Technical Guide to 3-Chloro-6-(4-chlorophenoxy)pyridazine: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 3-Chloro-6-(4-chlorophenoxy)pyridazine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The inherent asymmetry and hydrogen bonding capabilities of the pyridazine ring make it an attractive framework for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of a specific derivative, 3-Chloro-6-(4-chlorophenoxy)pyridazine, a molecule of interest in the exploration of new chemical entities for drug discovery.
Chemical and Physical Properties
IUPAC Name: 3-Chloro-6-(4-chlorophenoxy)pyridazine CAS Number: 69025-13-4[2] Molecular Formula: C₁₀H₆Cl₂N₂O[2] Molecular Weight: 241.07 g/mol [2]
While detailed experimental data for this specific compound is not widely available in peer-reviewed literature, the following properties can be predicted based on data from closely related analogs.
| Property | Value | Source/Analogy |
| Appearance | White to off-white solid | Predicted based on similar pyridazine derivatives. |
| Melting Point | Not available | Data for the analogous 3-chloro-6-(4-chlorophenyl)-pyridazine is 200-201 °C.[3] |
| Boiling Point | Not available | --- |
| Solubility | Likely soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | Based on the solubility of similar aromatic heterocyclic compounds. |
Structure:
Caption: Proposed synthetic workflow for 3-Chloro-6-(4-chlorophenoxy)pyridazine.
Experimental Protocol (Proposed):
This protocol is a generalized procedure based on similar reactions. Optimization of specific parameters may be necessary to achieve optimal yield and purity.
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Reaction Setup: To a stirred solution of 4-chlorophenol (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).
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Addition of 3,6-dichloropyridazine: Once the phenoxide has formed (which may require gentle heating), add 3,6-dichloropyridazine (1.0 eq) to the reaction mixture.
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Reaction: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product may precipitate out of solution. If not, extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
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Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as NMR (¹H and ¹³C), IR, and Mass Spectrometry.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridazine and chlorophenoxy rings.
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Pyridazine Protons: Two doublets in the aromatic region, corresponding to the two protons on the pyridazine ring. Due to the electronegativity of the adjacent nitrogen and chlorine atoms, these protons are expected to be deshielded and appear at a lower field.
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Chlorophenoxy Protons: Two sets of doublets in the aromatic region, characteristic of a para-substituted benzene ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the different carbon environments within the molecule.
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Pyridazine Carbons: Signals for the four distinct carbon atoms of the pyridazine ring are expected. The carbons attached to chlorine and the phenoxy group will be significantly shifted.
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Chlorophenoxy Carbons: Four signals are anticipated for the chlorophenoxy ring, corresponding to the ipso-carbon attached to the oxygen, the ipso-carbon attached to the chlorine, and the two pairs of equivalent methine carbons.
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.
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C-O-C stretching: A strong band characteristic of the aryl ether linkage.
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C=N and C=C stretching: Bands in the aromatic region corresponding to the pyridazine and benzene rings.
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C-Cl stretching: A band in the fingerprint region.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of two chlorine atoms. Fragmentation patterns would likely involve the cleavage of the ether linkage.
Reactivity and Chemical Behavior
The reactivity of 3-Chloro-6-(4-chlorophenoxy)pyridazine is primarily dictated by the electron-deficient nature of the pyridazine ring and the presence of a reactive chloro substituent.
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Nucleophilic Aromatic Substitution: The chlorine atom at the 3-position is susceptible to displacement by various nucleophiles. This allows for further functionalization of the molecule, making it a versatile intermediate for the synthesis of a library of derivatives.
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Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, enabling the introduction of diverse substituents at the 3-position.
Potential Applications in Drug Development
While specific biological data for 3-Chloro-6-(4-chlorophenoxy)pyridazine is limited, the broader class of pyridazine derivatives has shown significant promise in various therapeutic areas.
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Anticancer Activity: Many pyridazine-containing compounds have been investigated as potential anticancer agents. [4]They have been shown to target various cellular pathways involved in cancer progression.
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Antimicrobial Activity: The pyridazine nucleus is a component of several compounds with demonstrated antibacterial and antifungal properties. [5]* Enzyme Inhibition: The structural features of pyridazines make them suitable candidates for the design of enzyme inhibitors. For instance, certain pyridazine derivatives have been explored as PARP-1 inhibitors, which are of interest in cancer therapy.
The presence of the 4-chlorophenoxy group in 3-Chloro-6-(4-chlorophenoxy)pyridazine may confer specific interactions with biological targets and influence its pharmacokinetic properties. Further biological evaluation of this compound and its derivatives is warranted to explore its therapeutic potential.
Safety and Handling
Hazard Statements:
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H302: Harmful if swallowed. [2]* H315: Causes skin irritation. [2]* H319: Causes serious eye irritation. [2]* H335: May cause respiratory irritation. [2] Precautionary Measures:
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Use only in a well-ventilated area.
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Wear protective gloves, clothing, eye protection, and face protection.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
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Store in a well-ventilated place. Keep container tightly closed.
Due to the limited toxicological data available, 3-Chloro-6-(4-chlorophenoxy)pyridazine should be handled with care by trained personnel in a laboratory setting. [6]
Conclusion
3-Chloro-6-(4-chlorophenoxy)pyridazine is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis is accessible through standard organic chemistry methodologies. While detailed experimental characterization and biological evaluation of this specific molecule are not extensively reported, the known activities of related pyridazine derivatives suggest that it is a promising scaffold for the development of new therapeutic agents. Further research into its synthesis, characterization, and biological properties is encouraged to fully elucidate its potential.
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